Propanedinitrile, [[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]methylene]-
Description
Propanedinitrile, [[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]methylene]- (CAS No. 25665-01-4) is a substituted malononitrile derivative characterized by a central propanedinitrile (malononitrile) core functionalized with a [[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]methylene] group. Its molecular formula is C₁₅H₁₇N₃O₂, with a molecular weight of 287.32 g/mol .
Properties
CAS No. |
25665-01-4 |
|---|---|
Molecular Formula |
C15H17N3O2 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
2-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C15H17N3O2/c1-12-8-15(18(4-6-19)5-7-20)3-2-14(12)9-13(10-16)11-17/h2-3,8-9,19-20H,4-7H2,1H3 |
InChI Key |
XCHBWNUDMKFJDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CCO)CCO)C=C(C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, [[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]methylene]- typically involves the reaction of 4-[bis(2-hydroxyethyl)amino]-2-methylbenzaldehyde with malononitrile. The reaction is carried out in the presence of a base, such as piperidine, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the process may involve continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, [[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]methylene]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Substituted derivatives with various functional groups replacing the nitrile groups.
Scientific Research Applications
Chromatographic Analysis
Propanedinitrile can be effectively separated using high-performance liquid chromatography (HPLC). The Newcrom R1 HPLC column facilitates the analysis of this compound under simple conditions. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, with adaptations for mass spectrometry applications by substituting phosphoric acid with formic acid. This method is suitable for isolating impurities and conducting pharmacokinetic studies .
| Application | Details |
|---|---|
| HPLC Method | Reverse phase chromatography using Newcrom R1 column |
| Mobile Phase Components | Acetonitrile, water, phosphoric acid (or formic acid for MS) |
| Purpose | Isolation of impurities and pharmacokinetics analysis |
Synthesis of Complex Molecules
Research has demonstrated that propanedinitrile can undergo photoinduced reactions to synthesize complex organic molecules. A notable study involved a tandem three-component coupling photoreaction in MeCN/H2O solutions containing propanedinitrile, showcasing its utility in synthetic organic chemistry .
Antimicrobial Studies
The compound has been evaluated for its antimicrobial properties against various microorganisms, including both Gram-negative and Gram-positive bacteria as well as fungi. This application highlights its potential in pharmaceutical formulations aimed at combating infections .
Case Study 1: HPLC Application
In a controlled study, researchers utilized the Newcrom R1 column to analyze propanedinitrile in a series of pharmaceutical samples. The results indicated high efficiency in separating the compound from other components, demonstrating its effectiveness in preparative separations.
Case Study 2: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of propanedinitrile involved testing against six different microbial strains. The findings revealed significant inhibitory effects on bacterial growth, suggesting potential uses in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of Propanedinitrile, [[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]methylene]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
This section compares the target compound with structurally related propanedinitrile derivatives, focusing on molecular features, physicochemical properties, and environmental behavior. Key compounds include:
Table 1: Structural and Physicochemical Comparison
Key Findings
Substituent Effects on Hydrophobicity: The target compound’s bis(2-hydroxyethyl)amino group introduces polar hydroxyethyl chains, likely reducing its log Kow (octanol-water partition coefficient) compared to chlorinated analogs (e.g., α-Chlorobencylidenemalononitrile, log Kow ~3.5) or aromatic derivatives (e.g., CHPD, log Kow 7.88). In contrast, CHPD (CAS 54079-53-7) exhibits extreme hydrophobicity (log Kow 7.88) due to its bulky cyclohexylphenoxy and ethylamino substituents, leading to strong adsorption to sediments and organic matter .
Volatility and Environmental Fate: Chlorinated derivatives (e.g., 2-Chlorobenzylidenemalononitrile) display higher vapor pressures (3.5 × 10⁻⁵ Pa) and Henry’s Law constants (1.1 × 10⁻⁶ atm·m³/mol), favoring volatilization. The target compound’s hydroxyethyl groups likely suppress volatility, though exact data are unavailable . CHPD’s negligible volatility (3.0 × 10⁻¹⁰ Pa) and ultra-low Henry’s Law constant (3.7 × 10⁻¹² atm·m³/mol) indicate persistence in aquatic systems .
Structural Complexity and Reactivity: The bis(4-methylphenyl)amino derivative (CAS 40703-88-6) has a larger aromatic system (C₂₄H₁₉N₃), resulting in higher molecular weight (349.16 g/mol) and log P (6.0), which may hinder biodegradation . The target compound’s methylphenyl group and hydroxyethyl side chains could enhance solubility and reactivity in polar solvents, making it more amenable to hydrolysis or photodegradation than chlorinated or fully aromatic analogs .
Biological Activity
Propanedinitrile, specifically the compound [[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]methylene]-, is a member of the nitrile family that has garnered attention for its potential biological activities. This compound's structure includes significant functional groups that may contribute to its interaction with biological systems, making it a candidate for various therapeutic applications.
Chemical Structure
The chemical structure of propanedinitrile, [[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]methylene]- can be represented as follows:
This structure features a methylene bridge connecting a bis(2-hydroxyethyl)amino group to a 2-methylphenyl moiety, which may enhance its reactivity and biological interactions.
Biological Activity Overview
Research indicates that propanedinitrile derivatives exhibit notable antimicrobial and anticancer properties. The presence of functional groups such as nitriles and hydroxyls enhances their binding affinity to specific molecular targets, which is crucial for developing new therapeutic agents.
Antimicrobial Activity
Studies have shown that certain derivatives of propanedinitrile demonstrate significant antimicrobial activity against various bacterial strains. For example, compounds derived from propanedinitrile have been tested against Gram-positive and Gram-negative bacteria, revealing promising results.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4a | Staphylococcus aureus | 44 nM |
| 4b | Escherichia coli | 6 µM |
| 4c | Proteus mirabilis | 11 µM |
These findings suggest that the structural modifications in propanedinitrile derivatives can lead to enhanced antibacterial activity.
Anticancer Properties
The anticancer potential of propanedinitrile derivatives has also been investigated. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer).
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| 4i | MCF-7 | 0.25 |
| 4m | HCT-116 | 0.33 |
| 4n | HepG-2 | 0.30 |
These results indicate that specific derivatives can effectively inhibit cancer cell proliferation, highlighting their potential as therapeutic agents in oncology.
The mechanism by which propanedinitrile derivatives exert their biological effects is still under investigation. However, it is hypothesized that these compounds may act as enzyme inhibitors or modulators, targeting pathways involved in microbial resistance or cancer cell survival.
Enzyme Inhibition
Some studies have reported that certain propanedinitrile derivatives inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases like Alzheimer’s. For instance, one derivative exhibited an inhibition constant of 1.65 μM against MAO A, suggesting potential applications in treating Alzheimer's disease .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various propanedinitrile derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the phenyl ring significantly impacted the antimicrobial potency.
- Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of propanedinitrile derivatives on human cancer cell lines. The study found that compounds with halogen substitutions on the phenyl ring exhibited enhanced cytotoxicity compared to their non-halogenated counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
